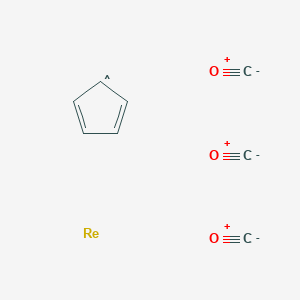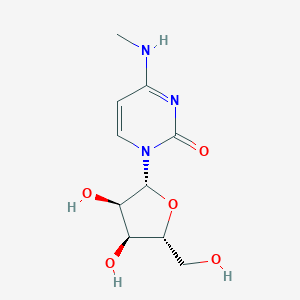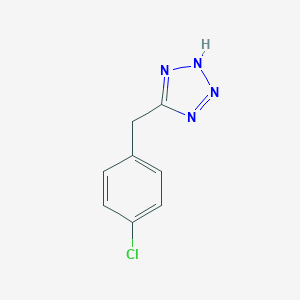
5-(4-chlorobenzyl)-1H-tetrazole
Overview
Description
Synthesis Analysis
The synthesis of 5-(4-chlorobenzyl)-1H-tetrazole and related derivatives typically involves reactions utilizing chlorobenzyl precursors and azide compounds. Recent advancements in the synthesis of 5-substituted tetrazoles highlight the importance of these compounds in various chemical syntheses, including their role as intermediates in producing other heterocyclic compounds. These methods often employ conditions that favor the formation of the tetrazole ring, sometimes involving microwave-assisted synthesis or the use of specific catalysts to improve yield and selectivity (Roh, Vávrová, & Hrabálek, 2012).
Molecular Structure Analysis
The crystal structure and molecular analysis of tetrazole derivatives, including those substituted at the 5-position with a chlorobenzyl group, reveal interesting aspects of their geometry. X-ray crystallography studies show that the tetrazole rings are planar, indicating minimal conjugation with adjacent aryl rings. This planarity affects the compound's interactions and stability, providing a basis for understanding its reactivity and binding properties in various chemical and biological contexts (Al-Hourani et al., 2015).
Scientific Research Applications
Application
“5-(4-chlorobenzyl)-1H-tetrazole” is used in the synthesis of new heterocyclic compounds . These compounds have shown potential in antimicrobial and anti-lipase inhibitory activities .
Method of Application
The compound is synthesized starting from 4-amino-3-(4-chlorobenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole . The structures of the synthesized compounds are clarified using IR, 1H NMR, 13C NMR, elemental analyses, and mass spectral techniques .
Results
Among the tested substances, compounds 3, 8c, 8d, 8e, and 9d exhibited good activity against Gram-positive bacteria . Furthermore, all the synthesized compounds were investigated with regard to pancreatic lipase inhibition activity, and compounds 5e, 8b, and 9b showed a considerable anti-lipase activity at various concentrations .
Antiviral Activity
Application
“5-(4-chlorobenzyl)-1H-tetrazole” is used in the synthesis of new sulfonamide derivatives . These compounds have shown potential in antiviral activities .
Method of Application
The compound is synthesized starting from 4-chlorobenzoic acid . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .
Results
The bioassay tests showed that compounds 7b and 7i possessed certain anti-tobacco mosaic virus activity .
Organic Synthesis
Application
“5-(4-chlorobenzyl)-1H-tetrazole” can be used in the preparation of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone . This compound has potential applications in organic synthesis .
Method of Application
The preparation of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone involves reacting isobutyronitrile with 1-bromo-3-chloropropane in the presence of a first base in a non-polar solvent at a temperature of about 15° to 65° C .
Results
The result of this reaction is the formation of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone .
Antifungal and Herbicidal Properties
Application
“5-(4-chlorobenzyl)-1H-tetrazole” is used in the synthesis of new sulfonamide derivatives . These compounds have shown potential in antifungal and herbicidal activities .
Method of Application
The compound is synthesized starting from 4-chlorobenzoic acid . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .
Results
The bioassay tests showed that these compounds possess certain antifungal and herbicidal properties .
Synthesis of Metconazole
Application
“5-(4-chlorobenzyl)-1H-tetrazole” is used in the synthesis of metconazole , a triazole antiseptic that is environmentally friendly and high efficiency with broad-spectrum activity against bacteria and fungi .
Method of Application
The synthesis of metconazole involves a new, convenient, and high-yield four-step process: aldol condensation, dimethylation, hydrogenation, and one-pot triazolation .
Results
The desired product, metconazole, is obtained in four steps and 27% total yield .
Safety And Hazards
The safety data sheet for 4-Chlorobenzyl alcohol, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . Similarly, 4-Chlorobenzoyl chloride is also considered hazardous, causing severe skin burns, eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBWDXECSSTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352342 | |
| Record name | 5-(4-chlorobenzyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzyl)-1H-tetrazole | |
CAS RN |
14064-61-0 | |
| Record name | 5-(4-chlorobenzyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-CHLOROBENZYL)-2H-TETRAAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




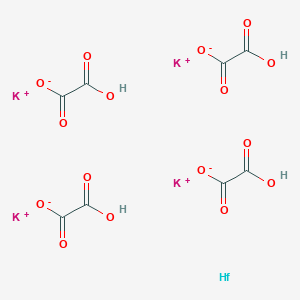
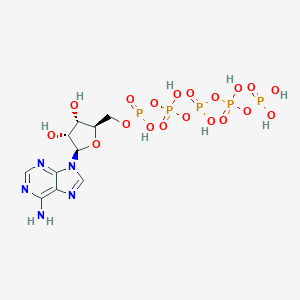
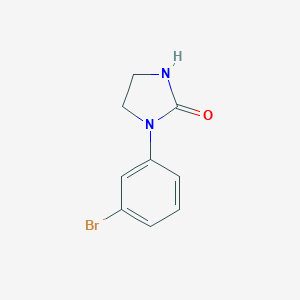
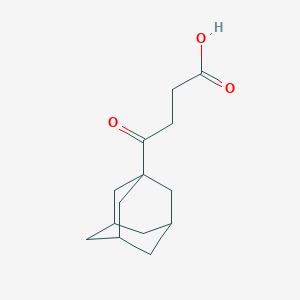
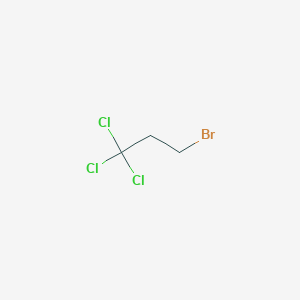
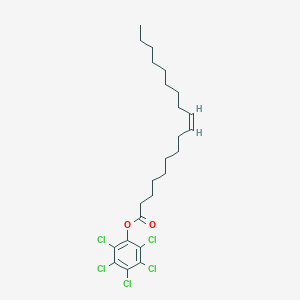

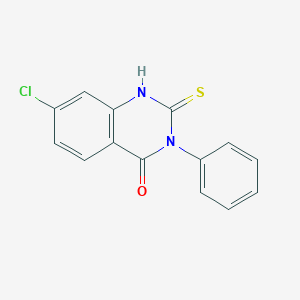

![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
